2-Iodo-4-methyl-6-nitrophenol
CAS No.: 69492-91-7
Cat. No.: VC1974368
Molecular Formula: C7H6INO3
Molecular Weight: 279.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69492-91-7 |
|---|---|
| Molecular Formula | C7H6INO3 |
| Molecular Weight | 279.03 g/mol |
| IUPAC Name | 2-iodo-4-methyl-6-nitrophenol |
| Standard InChI | InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 |
| Standard InChI Key | ZGSKNXKQYFZYAW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
2-Iodo-4-methyl-6-nitrophenol is an aromatic compound belonging to the class of halogenated nitrophenols. Its structure consists of a phenol core with three functional group substitutions: an iodo group at position 2, a methyl group at position 4, and a nitro group at position 6 .
Basic Identification
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Chemical Name | 2-Iodo-4-methyl-6-nitrophenol |
| CAS Registry Number | 69492-91-7 |
| Molecular Formula | C₇H₆INO₃ |
| Molecular Weight | 279.0319 g/mol |
| IUPAC Standard InChIKey | ZGSKNXKQYFZYAW-UHFFFAOYSA-N |
| Synonyms | 2-Iodo-6-nitro-p-cresol, Phenol, 2-iodo-4-methyl-6-nitro- |
The molecular structure features a phenol hydroxyl group, which contributes to its acidic properties, while the iodo substitution introduces a heavy halogen atom that affects its physical and chemical behavior . The methyl group at the para position relative to the hydroxyl group classifies this compound as a p-cresol derivative, while the nitro group adds strong electron-withdrawing character to the molecule .
Physical and Chemical Properties
2-Iodo-4-methyl-6-nitrophenol exhibits distinctive physical and chemical properties that are characteristic of halogenated nitrophenol compounds. Both experimental and predicted values have been reported in the literature.
Physical Properties
Table 2: Physical Properties
Chemical Properties
The chemical behavior of 2-Iodo-4-methyl-6-nitrophenol is influenced by its functional groups. The hydroxyl group imparts acidic character, while the nitro group enhances this acidity through its electron-withdrawing effect. The iodo substituent adds steric bulk and affects the reactivity patterns of the aromatic ring .
Table 3: Chemical Properties
| Property | Value | Notes |
|---|---|---|
| pKa | 5.79±0.38 | Predicted |
| Hydrogen Bond Donor Count | 1 | Hydroxyl group |
| Hydrogen Bond Acceptor Count | 3 | Nitro and hydroxyl groups |
| Rotatable Bond Count | 0 |
Thermodynamic Properties
Thermodynamic data for 2-Iodo-4-methyl-6-nitrophenol has been computationally predicted using various calculation methods.
Table 4: Thermodynamic Properties
Heat Capacity
Temperature-dependent heat capacity values have been calculated for the gaseous state of 2-Iodo-4-methyl-6-nitrophenol.
Table 5: Ideal Gas Heat Capacity at Different Temperatures
| Temperature (K) | C₍,gas (J/mol×K) |
|---|---|
| 721.80 | 292.11 |
| 769.94 | 300.09 |
| 818.07 | 307.54 |
| 866.21 | 314.61 |
| 914.35 | 321.48 |
| 962.48 | 328.30 |
| 1010.62 | 335.23 |
These values were calculated using the Joback method and show the expected increase in heat capacity with rising temperature .
Spectroscopic Characteristics
Spectroscopic data for 2-Iodo-4-methyl-6-nitrophenol provides valuable information for structural confirmation and purity assessment.
Infrared Spectroscopy
Gas phase IR spectroscopy data for 2-Iodo-4-methyl-6-nitrophenol is available in the NIST WebBook, indicating characteristic absorption bands for the functional groups present in the molecule . The spectrum shows distinctive absorption patterns related to the phenolic O-H stretch, aromatic C-H stretches, nitro group vibrations, and C-I bond frequencies .
Related Compounds
Understanding structural analogs of 2-Iodo-4-methyl-6-nitrophenol provides context for its chemical behavior and potential applications.
Structural Analogs
Some structurally related compounds include:
-
2-Methyl-6-nitrophenol - Lacks the iodo substituent but maintains the methyl and nitro group positioning
-
2-Iodo-4-nitrophenol - Lacks the methyl group but contains the iodo and nitro substituents
-
2,6-Diiodo-4-nitrophenol - Has an additional iodo group at position 6 instead of a methyl group
The preparation methods for these related compounds, such as the process for 2-methyl-6-nitrophenol described in a patent document, may provide insights into potential synthesis routes for 2-Iodo-4-methyl-6-nitrophenol .
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